molecular formula C12H17NO2 B1585250 m-tert-Butylphenyl methylcarbamate CAS No. 780-11-0

m-tert-Butylphenyl methylcarbamate

Cat. No.: B1585250
CAS No.: 780-11-0
M. Wt: 207.27 g/mol
InChI Key: FSJYRLHKLVGCNH-UHFFFAOYSA-N
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Description

Historical Context of Carbamate (B1207046) Ester Investigations

The investigation into carbamate esters has its roots in the 19th-century examination of the Calabar bean (Physostigma venenosum). google.comnih.gov This plant was utilized in West Africa as an ordeal poison in trials. google.com In 1864, the active alkaloid component, physostigmine (B191203), was isolated. google.comnih.gov Physostigmine, a naturally occurring methylcarbamate ester, was initially used in medicine to treat conditions like glaucoma. google.comnih.gov Its discovery was pivotal, not only for its therapeutic applications but also for its crucial role in understanding enzyme inhibition and neurohumoral chemical transmission. researchgate.net

The structural elucidation of physostigmine spurred further research into the synthesis of other carbamate esters. In the 1930s, the synthesis of aliphatic esters of carbamic acid led to the development of carbamate pesticides, which were initially marketed as fungicides. nih.gov A significant milestone in the broader application of synthetic carbamates was the registration of carbaryl (B1668338) as the first carbamate pesticide in the United States in 1959. google.com The development of synthetic methodologies, such as the reaction of alcohols with isocyanates, the Curtius rearrangement, and the Hofmann rearrangement, provided chemists with the tools to create a diverse array of carbamate derivatives. nih.gov

The Role of Carbamates as Biochemical Probes and Insecticidal Agents

Carbamates have proven to be invaluable tools in biochemical research and highly effective insecticidal agents, primarily due to their ability to inhibit cholinesterases. nih.govjst.go.jp Cholinesterases, such as acetylcholinesterase (AChE), are crucial enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132), thus terminating nerve signals. nih.govnih.gov

As insecticides, carbamates function by reversibly carbamylating the active site of AChE in insects. This inhibition leads to an accumulation of acetylcholine at the synapses, causing overstimulation of the nervous system, paralysis, and ultimately, the death of the insect. The reversible nature of this inhibition generally results in lower toxicity to mammals compared to organophosphate insecticides, which cause irreversible inhibition. nih.gov

In the realm of biochemical research, carbamates are utilized as probes to study enzyme activity and mechanisms. Their ability to covalently modify the active sites of enzymes makes them suitable for this purpose. Fluorescent probes incorporating a carbamate moiety have been developed to monitor enzyme reactions in real-time. These probes are designed to be non-fluorescent until they react with a target enzyme, such as an esterase, which cleaves the carbamate and releases a fluorescent molecule. This "turn-on" fluorescence provides a sensitive and specific method for detecting enzyme activity in biological systems.

Significance of m-tert-Butylphenyl Methylcarbamate in Contemporary Academic Research

While the foundational research on many carbamates dates back several decades, the study of specific analogues continues to provide valuable insights into metabolic pathways and structure-activity relationships. A pivotal study on this compound, conducted in 1971, investigated its metabolism in mice and various insect species. nih.gov This research demonstrated that the compound undergoes hydroxylation at both the tert-butyl group and the N-methyl group. nih.gov

The major phenolic metabolite identified was m-(β-hydroxy-tert-butyl)phenol. nih.gov The study also revealed significant species-specific differences in the yields of various oxidation products, suggesting that different enzymes are responsible for N-demethylation and the oxidation of the tert-butyl group. nih.gov Furthermore, a microsomal NADPH-dependent enzyme was found to catalyze the cleavage of the ester linkage in the insecticide. nih.gov

The detailed metabolic pathways elucidated in this study for this compound have contributed to a deeper understanding of how insects and mammals detoxify carbamate insecticides. While extensive contemporary research focusing solely on this compound is limited, this foundational work continues to be relevant in the broader context of insecticide metabolism and the design of new, more selective pesticides. Understanding the metabolic fate of compounds like this compound is crucial for predicting their environmental impact and potential for resistance development in target pest populations.

Metabolism of this compound in Mice and Insects

The following table summarizes the key metabolic transformations of this compound observed in a foundational 1971 study.

Metabolic Process Description Key Metabolite(s) Enzymatic System Significance
Tert-butyl Group Hydroxylation The addition of a hydroxyl group to one of the methyl groups of the tert-butyl substituent.m-(β-hydroxy-tert-butyl)phenolMixed-function oxidasesA major detoxification pathway in both mammals and insects.
N-methyl Group Hydroxylation The hydroxylation of the N-methyl group, leading to an unstable intermediate that can release formaldehyde.N-demethylated carbamateMixed-function oxidasesAnother significant route of metabolic degradation.
Ester Linkage Cleavage The hydrolysis of the carbamate ester bond, breaking the molecule into a phenol (B47542) and methylcarbamic acid.m-tert-butylphenolMicrosomal NADPH-dependent enzymeA further mechanism for detoxification, breaking down the parent compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

780-11-0

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(3-tert-butylphenyl) N-methylcarbamate

InChI

InChI=1S/C12H17NO2/c1-12(2,3)9-6-5-7-10(8-9)15-11(14)13-4/h5-8H,1-4H3,(H,13,14)

InChI Key

FSJYRLHKLVGCNH-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC=C1)OC(=O)NC

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OC(=O)NC

Other CAS No.

780-11-0

Origin of Product

United States

Synthetic Methodologies and Chemical Modification Strategies

General Synthetic Routes for Carbamate (B1207046) Esters

The formation of the carbamate linkage (–O–(C=O)–N<) can be achieved through several well-established chemical pathways. The most common methods involve the use of isocyanates, phosgene (B1210022) or its derivatives, and a range of alternative, often milder, approaches.

The reaction between an isocyanate and an alcohol or a phenol (B47542) is one of the most direct and widely utilized methods for synthesizing carbamates. wikipedia.org This reaction involves the nucleophilic attack of the hydroxyl group on the electrophilic carbon atom of the isocyanate group (–N=C=O).

The synthesis of m-tert-butylphenyl methylcarbamate, for instance, can be achieved by reacting m-tert-butylphenol with methyl isocyanate. This reaction is typically catalyzed by a tertiary amine, such as triethylamine, or an organotin compound. orgsyn.org The catalyst activates the hydroxyl group, increasing its nucleophilicity and facilitating the attack on the isocyanate. The general scheme for this reaction is presented below.

Reaction: Phenol + Isocyanate → Carbamate

Example: m-tert-butylphenol + Methyl Isocyanate → this compound

The reaction kinetics can be influenced by the choice of catalyst and the ratio of reactants. orgsyn.org While effective, this method requires handling isocyanates, which can be highly reactive and toxic. nih.gov

A second major pathway to carbamates involves the use of phosgene (COCl₂) or its less hazardous derivatives, such as chloroformates. wikipedia.org This two-step process first involves the reaction of a phenol with phosgene to form a chloroformate intermediate. This intermediate is then reacted with an amine to yield the final carbamate product. jst.go.jp

For the synthesis of a phenyl methylcarbamate, the corresponding phenol would first be reacted with phosgene in a two-phase system, often using an inert solvent like cyclohexane (B81311) and an aqueous acid acceptor like sodium hydroxide. jst.go.jp The resulting phenyl chloroformate is then treated with methylamine (B109427) to form the desired carbamate.

Table 1: Two-Step Chloroformate-Mediated Carbamate Synthesis

StepReactantsProductDescription
1Phenol + PhosgenePhenyl ChloroformateFormation of the activated carbonyl intermediate.
2Phenyl Chloroformate + AminePhenyl CarbamateNucleophilic substitution by the amine to form the carbamate bond.

A common and safer alternative to phosgene is the use of pre-formed chloroformates like 4-nitrophenyl chloroformate. This reagent activates the alcohol or phenol, which can then be reacted with an amine in a one-pot or two-step procedure to generate the carbamate. stackexchange.comacs.org

In an effort to avoid hazardous reagents like phosgene and isocyanates, several alternative methods for carbamate synthesis have been developed. These include:

Curtius Rearrangement: This method involves the thermal decomposition of acyl azides, derived from carboxylic acids, into an isocyanate intermediate, which is then trapped in situ by an alcohol or phenol to form the carbamate. wikipedia.org

Carbon Dioxide-Based Methods: Carbon dioxide, as a renewable and non-toxic C1 source, can be used to synthesize carbamates. These methods typically involve the reaction of an amine with CO₂ to form a carbamate anion, which then reacts with an electrophile. wikipedia.orggoogle.com Another approach involves the dehydration of a carbamic acid intermediate, formed from an amine and CO₂, to generate an isocyanate in situ. google.com

Transesterification and Carbamoylation: Carbamates can be synthesized through the transesterification of existing carbamates or by using carbamoylating agents like carbamoylimidazolium salts. wikipedia.orggoogle.com

Targeted Synthesis of this compound Analogs

The generation of analogs of this compound is crucial for structure-activity relationship (SAR) studies. Modifications can be targeted at the phenyl ring or the tert-butyl group to investigate how these changes affect the compound's properties.

The introduction of new functional groups onto the phenyl ring of this compound can be achieved by starting with a substituted m-tert-butylphenol. The tert-butyl group is known to be an ortho-para directing group in electrophilic aromatic substitution reactions. stackexchange.com However, due to significant steric hindrance from the bulky tert-butyl group, substitution at the para position relative to the tert-butyl group (and ortho to the hydroxyl group) is generally favored. stackexchange.com

Strategies for synthesizing substituted analogs can involve:

Direct Electrophilic Substitution: Performing electrophilic aromatic substitution (e.g., nitration, halogenation) on m-tert-butylphenol. The resulting substituted phenol can then be converted to its corresponding methylcarbamate. For example, nitration of t-butylbenzene yields a mixture of ortho, meta, and para products, with the para isomer being the major product. stackexchange.com

Synthesis from Substituted Precursors: A more controlled approach involves synthesizing the desired substituted phenol from other starting materials. For instance, a patented method describes the synthesis of m-tert-butylphenol starting from p-tert-butyl benzene (B151609) halide, proceeding through nitration, reduction, and diazotization hydrolysis steps. This demonstrates that functional groups can be strategically placed on the ring.

Table 2: Potential Phenyl Ring Analogs and Precursors

Analog Structure (Carbamate)Potential Phenol PrecursorSynthetic Strategy Highlight
4-Chloro-3-tert-butylphenyl methylcarbamate4-Chloro-3-tert-butylphenolElectrophilic chlorination of m-tert-butylphenol.
4-Nitro-3-tert-butylphenyl methylcarbamate4-Nitro-3-tert-butylphenolElectrophilic nitration of m-tert-butylphenol.
2-Amino-5-tert-butylphenyl methylcarbamate2-Amino-5-tert-butylphenolReduction of a nitro group introduced via nitration.

Modifying the tert-butyl group itself offers another avenue for creating analogs. This can involve oxidation or changing the branching of the alkyl chain.

Metabolic studies on m-tert-butylphenyl N-methylcarbamate have shown that the tert-butyl group can be hydroxylated in vivo to form m-(β-hydroxy-tert.-butyl)phenol as a major metabolite. This suggests that a synthetic route to this hydroxylated analog is a viable strategy for producing a key derivative.

Additionally, isomers of the alkyl side chain can be synthesized. For example, fenobucarb (B33119) is the commercial name for o-sec-butylphenyl N-methylcarbamate, an isomer of a potential this compound analog. nih.gov The synthesis of fenobucarb is well-documented and typically involves the reaction of o-sec-butylphenol with methyl isocyanate, demonstrating that phenols with different butyl isomers can serve as precursors for carbamate synthesis. scbt.com

Table 3: Potential Tert-Butyl Moiety Modifications

Analog Structure (Carbamate)Modification TypeSynthetic Precursor
m-(2-Hydroxy-2-methylpropyl)phenyl methylcarbamateOxidationm-(2-Hydroxy-2-methylpropyl)phenol
m-sec-Butylphenyl methylcarbamateIsomerizationm-sec-Butylphenol
m-Isobutylphenyl methylcarbamateIsomerizationm-Isobutylphenol

These modifications can be achieved by synthesizing the appropriately substituted phenol and subsequently carrying out the carbamoylation reaction as described in Section 2.1.

Design and Synthesis of N-Substituted and Sulfenylated Pro-carbamates

The modification of the carbamate nitrogen through N-substitution or sulfenylation represents a key strategy in the development of pro-carbamates. These modifications can alter the molecule's physicochemical properties, metabolic stability, and biological activity profile.

N-Substituted Pro-carbamates

The synthesis of N-substituted carbamates can be approached through several established chemical routes. One common method involves the condensation of an N-substituted amine with a suitable chloroformate or the reaction of an isocyanate with an alcohol. For a compound like this compound, creating N-substituted analogs would typically involve modifications starting from a precursor like m-tert-butylphenylamine or by direct modification of the N-H bond of the carbamate.

A general and versatile approach for creating N-acyl derivatives involves the condensation of a parent carbamate, such as tert-butyl 2-aminophenylcarbamate, with various carboxylic acids. This reaction is often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt), leading to the formation of an amide bond on a phenylcarbamate scaffold. nih.gov This methodology could be adapted to synthesize N-benzoyl or other N-acyl derivatives of this compound.

Another strategy employs the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, which can be introduced to protect an amine and then selectively removed to allow for further N-substitution. acs.org The synthesis of unsymmetrical ureas from N-alkyl-O-phenyl carbamates also provides a pathway to N-substituted derivatives, where the carbamate acts as a key intermediate. researchgate.net The reactivity of phenyl carbamates can be chemoselective; for instance, phenyl carbamates of primary amines are reactive towards forming ureas, a principle that can be exploited in designing specific N-substituted products. nih.gov

The table below summarizes a general synthetic approach for N-acylated phenylcarbamates based on a known procedure. nih.gov

Table 1: Synthetic Scheme for N-Acylated Phenylcarbamates

StepDescriptionReactantsReagents/ConditionsProduct
1Amine Protection2-NitroanilineDi-tert-butyl dicarbonate (B1257347) (Boc)₂, Triethylaminetert-Butyl (2-nitrophenyl) carbamate
2Reduction of Nitro Grouptert-Butyl (2-nitrophenyl) carbamateFeCl₃, N₂H₄·H₂O, Methanol, Refluxtert-Butyl 2-aminophenylcarbamate
3N-Acylationtert-Butyl 2-aminophenylcarbamate, Substituted Carboxylic AcidEDCI, HOBttert-Butyl 2-(substituted benzamido) phenylcarbamate

Sulfenylated Pro-carbamates

N-Sulfenylation, the attachment of a sulfur-containing group to the carbamate nitrogen, is a valuable strategy for creating pro-carbamates with unique properties. Research has demonstrated that N-sulfenylated derivatives of methylcarbamate insecticides exhibit selective toxicity, highlighting the potential of this modification. nih.gov

A prominent method for the synthesis of N-sulfenylated carbamates is the rhodium-catalyzed transfer of a carbamate to a sulfoxide (B87167) or a sulfide, which yields sulfoximine (B86345) or sulfilimine carbamates, respectively. nih.govacs.orgnih.govorganic-chemistry.org This reaction involves the formation of a nitrene intermediate from the carbamate, which is then captured by the sulfur compound. This methodology has been successfully applied to various carbamates, including tert-butyl carbamate and phenyl carbamate, suggesting its applicability to this compound. nih.govacs.org

The reaction conditions for this transformation are generally mild, often employing a rhodium catalyst such as Rh₂(esp)₂ and an oxidant like PhI(OAc)₂. nih.govacs.org The scope of this reaction has been shown to be broad, accommodating different carbamates and sulfoxides. organic-chemistry.org

Table 2: Rhodium-Catalyzed Synthesis of Sulfoximine Carbamates

SubstrateCarbamateCatalystOxidant/ConditionsProduct TypeYield (%)Reference
Methyl p-tolyl sulfoxidetert-Butyl carbamateRh₂(OAc)₄PhI(OAc)₂, MgO, Toluene, 40 °CN-Boc-sulfoximine98 organic-chemistry.org
Methyl p-tolyl sulfoxideBenzyl (B1604629) carbamateRh₂(OAc)₄PhI(OAc)₂, MgO, Toluene, 40 °CN-Cbz-sulfoximine81 organic-chemistry.org
Methyl p-tolyl sulfoxidePhenyl carbamateRh₂(OAc)₄PhI(OAc)₂, MgO, Toluene, 40 °CN-Ph-sulfoximine54 acs.org
Phenyl vinyl sulfoxidetert-Butyl carbamateRh₂(OAc)₄PhI(OAc)₂, MgO, Toluene, 40 °CN-Boc-sulfoximine89 acs.org
Methyl p-tolyl sulfidetert-Butyl carbamateRh₂(esp)₂PhI(OAc)₂, MgO, Toluene, 30 °CN-Boc-sulfilimineGood nih.gov

This synthetic approach provides a direct route to sulfenylated carbamates, which can serve as pro-drugs, potentially undergoing metabolic cleavage to release the active parent carbamate.

Stereochemical Considerations in Carbamate Synthesis Research

Stereochemistry plays a crucial role in the biological activity of many molecules, and carbamate synthesis is no exception. The spatial arrangement of atoms can significantly influence a compound's interaction with its biological target.

A fundamental aspect of carbamate stereochemistry is the existence of syn and anti conformational isomers (rotamers) due to the partial double bond character of the C-N bond. nih.gov The anti rotamer is often energetically favored for steric and electrostatic reasons, but the energy difference can be small, leading to a mixture of isomers in solution. nih.gov The specific conformation can be influenced by factors such as solvent and hydrogen bonding. nih.gov

When a carbamate contains one or more chiral centers, the synthesis must address the formation of enantiomers and diastereomers. Several strategies can be employed to achieve stereoselectivity:

Chiral Pool Synthesis : This approach utilizes enantiomerically pure starting materials, such as amino acids or sugars, to introduce chirality into the final product. ethz.ch

Chiral Auxiliaries : An enantiopure group can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. ethz.ch For example, (R)-(+)-1-phenylethylamine has been used as a chiral auxiliary in the stereoselective synthesis of β-lactams. rsc.org

Asymmetric Catalysis : A chiral catalyst is used to favor the formation of one enantiomer over the other. ethz.ch Highly enantioselective Mannich reactions have been developed using bifunctional organic catalysts to generate carbamate-protected imines in situ, leading to optically active β-amino acids. organic-chemistry.org

Substrate-Controlled Reactions : The existing stereochemistry in a substrate can direct the formation of new stereocenters. For instance, the Mitsunobu reaction for the conversion of a chiral secondary alcohol to a carbamate has been shown to proceed with an inversion of stereochemistry. nih.gov

In the context of aryl carbamates, stereochemical considerations become particularly important when substituents on the phenyl ring or the N-alkyl group introduce chirality. For example, if the tert-butyl group of this compound were replaced with a chiral group like sec-butyl, the resulting diastereomers could have different biological activities. The steric bulk of substituents on the phenyl ring can also influence the stereochemical course of reactions. nih.govrsc.org

Furthermore, chiral carbamate derivatives, such as those derived from cellulose (B213188) and substituted with phenylcarbamate groups, have been successfully used as chiral stationary phases in high-performance liquid chromatography (HPLC) for the separation of enantiomers. researchgate.net This application underscores the importance of the defined three-dimensional structure of carbamates in molecular recognition.

Biochemical Mechanisms of Action and Selectivity

Molecular Interactions with Acetylcholinesterase (AChE)

The primary molecular target of m-tert-butylphenyl methylcarbamate is the enzyme acetylcholinesterase. nih.gov This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), a process essential for terminating nerve impulses at cholinergic synapses. nih.gov By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to hyperstimulation of nicotinic and muscarinic receptors and subsequent disruption of neurotransmission. nih.gov

Kinetics of Enzyme Inhibition: Carbamoylation and Decarbamoylation

The inhibition of acetylcholinesterase by carbamates like this compound is a multi-step process. It begins with the formation of a reversible enzyme-inhibitor complex, analogous to a Michaelis-Menten complex. nih.gov Following this initial binding, the carbamate (B1207046) transfers its carbamoyl (B1232498) group to the active site serine residue of the enzyme. This step, known as carbamoylation, results in a transiently inactive, carbamoylated enzyme and the release of the m-tert-butylphenol leaving group. nih.govnih.gov

Active Site Binding Dynamics and Conformational Changes

The active site of acetylcholinesterase is located at the bottom of a deep and narrow gorge, approximately 20 Å deep. This gorge contains two main sites of interest for inhibitor binding: the catalytic active site (CAS) at the bottom and the peripheral anionic site (PAS) near the entrance. The CAS contains the catalytic triad (B1167595) of amino acids (serine, histidine, and glutamate) directly involved in acetylcholine hydrolysis.

Carbamate inhibitors interact with residues in both the CAS and the PAS. The binding of this compound within the active site gorge is a prerequisite for the carbamoylation of the catalytic serine residue. While specific crystallographic or detailed molecular modeling studies for this compound are not prevalent in the literature, research on other carbamates and inhibitors shows that interactions within the gorge, particularly with aromatic residues like tryptophan, are crucial for orienting the inhibitor for optimal reaction with the catalytic serine. The binding of ligands to the PAS can induce conformational changes in the enzyme, potentially affecting the accessibility and function of the catalytic site. It is plausible that the tert-butylphenyl group of the molecule engages in hydrophobic and van der Waals interactions within the gorge, positioning the methylcarbamate moiety for the nucleophilic attack by the serine hydroxyl group.

Species-Specific AChE Selectivity Studies

The effectiveness of this compound as an insecticide is dependent on its ability to selectively inhibit insect AChE more potently than mammalian AChE. This selectivity is crucial for minimizing toxicity to non-target organisms.

Comparative Inhibition of Insect Acetylcholinesterases (e.g., Anopheles gambiae, Musca domestica)

Research has demonstrated the potent inhibitory activity of this compound against the acetylcholinesterase of the malaria vector mosquito, Anopheles gambiae (AgAChE). One study reported an IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%—for this compound (terbam) against AgAChE. nih.gov

While studies have confirmed that this compound is metabolized by the housefly, Musca domestica, specific IC50 values for the inhibition of Musca domestica AChE by this compound were not found in the reviewed literature. nih.gove-nps.or.kr However, comparative studies on other carbamates have shown that insect AChE is generally more sensitive to this class of inhibitors than mammalian AChE. nih.gov

Differential Potency Against Mammalian Acetylcholinesterases

The selectivity of an insecticide is often expressed as a ratio of the IC50 value for the target insect species to that of a non-target mammalian species. For this compound, a comparative study provided the IC50 value against human acetylcholinesterase (hAChE), allowing for the calculation of a selectivity ratio. nih.gov The compound showed a 12-fold greater selectivity for inhibiting Anopheles gambiae AChE over human AChE. nih.gov While this indicates a degree of selective toxicity towards the insect, modifications to the carbamate structure have been explored to enhance this selectivity further. nih.gov Data on the differential potency of this compound against other mammalian species, such as rat or bovine AChE, are not widely available in the literature.

Table 1: Comparative Inhibition of Acetylcholinesterase (AChE) by this compound

Species Enzyme Source IC50 (µM) Selectivity Ratio (hAChE IC50 / AgAChE IC50)
Anopheles gambiae Whole Body Homogenate 0.13 12
Homo sapiens Recombinant 1.5 -

Data sourced from a 2019 study on novel phenyl-substituted carbamates. nih.gov

Investigations into Non-Cholinergic Mechanisms

While the primary mechanism of action for carbamates is the inhibition of AChE, some studies on structurally related compounds suggest the possibility of non-cholinergic effects. For instance, significant research has been conducted on 2-sec-butylphenyl methylcarbamate (BPMC), an isomer of the subject compound. These studies have revealed that BPMC can induce cardiovascular collapse through mechanisms independent of cholinesterase inhibition. plos.orgnih.gov

Specifically, BPMC has been shown to block L-type calcium channels in ventricular myocytes, leading to a decrease in cardiac contractility. plos.org It also appears to inhibit depolarization-induced contraction in vascular smooth muscle by blocking calcium entry, while paradoxically causing vasoconstriction in resting aorta by triggering norepinephrine (B1679862) release from sympathetic nerve terminals. nih.gov These opposing actions are thought to contribute to its unique toxicological profile, which includes cardiovascular effects not solely attributable to AChE inhibition. nih.gov

Although these findings pertain to the 2-sec-butyl isomer, they raise the possibility that this compound could also exert non-cholinergic effects, particularly on the cardiovascular system. However, direct investigations into such mechanisms for this compound were not identified in the reviewed academic literature.

Metabolism and Biotransformation Pathways

Oxidative Metabolism in Biological Systems

The oxidative metabolism of m-tert-Butylphenyl methylcarbamate is a significant pathway mediated by enzymes primarily located in the microsomes. nih.gov Studies in various biological systems, including mice and several insect species, have demonstrated that oxidation occurs at two main sites: the tert-butyl group attached to the phenyl ring and the N-methyl group of the carbamate (B1207046) moiety. nih.govportlandpress.com

A key metabolic transformation is the hydroxylation of both the tert-butyl and the N-methyl groups. nih.govnih.gov The enzymatic oxidation of the tert-butyl group leads to the formation of hydroxylated derivatives. portlandpress.com Simultaneously, the N-methyl group can be hydroxylated, which is often a precursor step to N-demethylation. nih.govnih.gov Research has shown that significant quantities of dihydroxy compounds are produced at a steady rate during the initial phases of the enzymatic oxidation process. nih.govnih.govportlandpress.com

N-demethylation is another critical oxidative pathway in the metabolism of this compound. nih.gov This process involves the removal of the methyl group from the nitrogen atom of the carbamate. The considerable variation observed in the yields of different oxidation products across species suggests that N-demethylation and the oxidation of the tert-butyl group are likely catalyzed by different enzymes. nih.govnih.govportlandpress.com

The oxidative transformations, including hydroxylation and N-demethylation, are catalyzed by a microsomal enzyme system that is dependent on NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate). nih.govnih.gov This is characteristic of mixed-function oxidases (MFOs), with the cytochrome P450 enzyme family playing a central role. nih.gov These enzymes are responsible for catalyzing the oxidation of a wide range of xenobiotic compounds. The same microsomal NADPH-dependent enzyme system has also been implicated in the cleavage of the ester linkage in the molecule. nih.govnih.gov

Hydrolytic Degradation by Esterases

Alongside oxidation, hydrolytic degradation is a fundamental pathway for the breakdown of this compound. This process is primarily carried out by carboxyl ester hydrolases (esterases), which target the ester bond of the carbamate. nih.gov

The first step in the hydrolytic degradation of carbamate pesticides is the cleavage of the ester linkage. nih.gov This reaction is catalyzed by esterases and results in the breaking of the bond between the carbonyl group and the phenolic oxygen. nih.govnih.gov In the case of this compound, this cleavage is also catalyzed by a microsomal NADPH-dependent enzyme, indicating an overlap between oxidative and hydrolytic enzyme systems. nih.govnih.gov The hydrolysis of the carbamate ester bond is a key detoxification step, as it breaks the molecule into its constituent phenol (B47542) and a carbamic acid derivative. nih.gov

Following the cleavage of the ester bond and subsequent modifications, various phenolic metabolites are formed. The primary phenolic metabolite identified in studies involving mice and insects is m-(β-hydroxy-tert.-butyl)phenol. nih.govnih.govportlandpress.com This metabolite was definitively identified using mass spectrometry. nih.govnih.gov The formation of this product confirms that hydroxylation of the tert-butyl group is a major metabolic event. portlandpress.com

Table 1: Key Metabolic Pathways and Resulting Products

Metabolic PathwayEnzyme SystemKey TransformationMajor Metabolites Identified
Oxidative Metabolism Mixed-Function Oxidases (NADPH-dependent)Hydroxylation of tert-butyl groupm-(β-hydroxy-tert.-butyl)phenol
Hydroxylation of N-methyl groupHydroxymethyl derivatives
N-DemethylationN-demethylated carbamate
Hydrolytic Degradation Esterases (Carboxyl ester hydrolases)Cleavage of carbamate ester linkagem-tert-Butylphenol and its hydroxylated derivatives

Conjugation Reactions and Metabolite Characterization

The metabolism of this compound proceeds through initial biotransformation reactions, primarily oxidation, which introduce functional groups that can then undergo conjugation. These conjugation reactions, also known as Phase II metabolism, are essential for increasing the water solubility of the metabolites, thereby facilitating their excretion from the organism.

In rodents, such as mice, the primary metabolites resulting from the oxidation of this compound are hydroxylated derivatives. nih.govnih.gov The principal phenolic metabolite identified is m-(β-hydroxy-tert-butyl)phenol. nih.govnih.gov This is formed through the hydroxylation of the tert-butyl group. Additionally, hydroxylation can occur on the N-methyl group. nih.govnih.gov These hydroxylated metabolites are then potential substrates for conjugation reactions. While specific studies detailing the conjugation of this compound metabolites are limited, based on the metabolism of other phenolic compounds in mammals, it is highly probable that these hydroxylated metabolites undergo glucuronidation and sulfation in the liver. These reactions would involve the attachment of glucuronic acid or a sulfate (B86663) group to the hydroxyl moiety, respectively, to form highly water-soluble conjugates that can be readily eliminated.

In insects, similar initial oxidative metabolic pathways are observed. nih.govnih.gov The formation of hydroxylated metabolites creates sites for subsequent conjugation. In insects, the primary conjugation reaction for such metabolites is typically glucosidation, where glucose is added to the hydroxyl group. This is analogous to glucuronidation in vertebrates and serves the same purpose of detoxification and enhanced excretion.

Comparative Metabolism Across Diverse Organisms (e.g., Insects, Rodents, Microorganisms)

Significant variations in the metabolism of this compound are observed across different organisms, reflecting differences in their enzymatic capabilities.

Insects and Rodents:

The primary metabolic pathways in both insects and mice involve oxidative processes targeting the tert-butyl and N-methyl groups, as well as the cleavage of the carbamate ester bond. nih.govnih.gov A key study demonstrated that both mice and five species of insects hydroxylate the tert-butyl group and the N-methyl group. nih.govnih.gov However, the yields of the various oxidation products show considerable species-specific variation, suggesting that different enzymes are responsible for N-demethylation and the oxidation of the tert-butyl group in these organisms. nih.govnih.gov

The major phenolic metabolite, m-(β-hydroxy-tert-butyl)phenol, has been identified in both mice and insects. nih.govnih.gov Furthermore, significant quantities of dihydroxy compounds are produced at a consistent rate following enzymatic oxidation. nih.govnih.gov The cleavage of the ester linkage is catalyzed by a microsomal NADPH-dependent enzyme. nih.govnih.gov

Below is a comparative table summarizing the known and likely metabolic pathways in insects and rodents.

Metabolic Pathway Insects Rodents (Mice)
Phase I: Oxidation
tert-Butyl HydroxylationYesYes
N-Methyl HydroxylationYesYes
Ester Linkage CleavageYesYes
Identified Metabolite m-(β-hydroxy-tert-butyl)phenol, Dihydroxy compoundsm-(β-hydroxy-tert-butyl)phenol, Dihydroxy compounds
Phase II: Conjugation (Likely) Glucosidation of hydroxylated metabolitesGlucuronidation and sulfation of hydroxylated metabolites

Microorganisms:

The microbial metabolism of carbamate pesticides, including compounds structurally related to this compound, has been a subject of research. researchgate.netresearchgate.net Generally, the initial step in the microbial degradation of carbamates involves the hydrolysis of the ester or amide bond by hydrolase enzymes. researchgate.net This would break down this compound into m-tert-butylphenol and methylcarbamic acid. Methylcarbamic acid is unstable and spontaneously decomposes into methylamine (B109427) and carbon dioxide.

Fungi, in particular, have demonstrated the ability to metabolize various carbamate pesticides through oxidative pathways. researchgate.net For instance, fungal species from genera such as Aspergillus, Trichoderma, and Pichia are known to degrade or transform carbamates. researchgate.net While specific studies on the microbial metabolism of this compound are not extensively documented, it is plausible that soil and water microorganisms can, at a minimum, hydrolyze the ester linkage, initiating its degradation. Further degradation of the resulting m-tert-butylphenol would likely proceed through ring hydroxylation and subsequent cleavage, a common pathway for the breakdown of aromatic compounds by microorganisms.

The following table outlines the probable microbial degradation pathway for this compound based on the metabolism of other carbamates.

Metabolic Step Enzyme Class Products
Initial Hydrolysis Hydrolases (e.g., Carboxylesterases)m-tert-butylphenol, Methylcarbamic acid
Spontaneous Decomposition -Methylamine, Carbon Dioxide
Further Degradation of Phenol (Probable) Monooxygenases, DioxygenasesRing-hydroxylated intermediates, Ring-cleavage products

Structure Activity Relationship Sar Studies

Influence of Phenyl Ring Substituents on AChE Inhibition and Biological Activity

Halogenation Effects on Inhibitory Potency

The introduction of halogen atoms to the phenyl ring of carbamate (B1207046) inhibitors has been shown to modulate their inhibitory activity against AChE. The position and nature of the halogen substituent are critical factors. For instance, in a series of O-aromatic N,N-disubstituted (thio)carbamates, halogenation significantly influences inhibitory potency. mdpi.com

A comparative study of salicylanilide-based carbamates revealed that chloro- and bromo-substituents at the 4-position of an aniline (B41778) ring conferred similar and superior activity against butyrylcholinesterase (BChE), a related enzyme, compared to a fluoro-substituent. mdpi.com In one specific example, O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate was identified as a more effective AChE inhibitor (IC50 = 38.98 µM) than its counterpart with a 4-fluorophenyl group, O-{4-chloro-2-[(4-fluorophenyl)carbamoyl]phenyl} dimethylcarbamothioate (IC50 = 89.74 µM). mdpi.com Similarly, for a series of benzene-based carbamates, a compound with a 3-chloro substituent on the phenyl ring demonstrated notable inhibitory activity. nih.gov

These findings suggest that the size, electronegativity, and position of the halogen atom are key determinants of inhibitory strength, likely by influencing the electronic properties of the phenyl ring and its interactions with amino acid residues in the active site of the cholinesterase enzyme.

Table 1: Effect of Halogenation on Cholinesterase Inhibitory Activity

Compound/Substituent Enzyme IC50 (µM)
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate AChE 38.98
O-{4-chloro-2-[(4-fluorophenyl)carbamoyl]phenyl} dimethylcarbamothioate AChE 89.74

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Data sourced from a study on O-aromatic N,N-disubstituted (thio)carbamates. mdpi.com

Impact of Alkyl and Silyl (B83357) Group Variations

The addition of alkyl groups to the phenyl ring of carbamate inhibitors is another strategy to modify their interaction with AChE. The size and lipophilicity of the alkyl group can influence how the inhibitor fits into the enzyme's active site. Generally, increasing the length and bulkiness of the side chain on carbamates can lead to a decrease in their IC50 values, indicating higher potency.

In a study of simple alkyl phenyl N-methylcarbamates, the structural relationships between the alkyl substituents and anticholinesterase activity were investigated, highlighting the importance of the alkyl group's nature in determining inhibitory potential. nih.gov The introduction of a hydrophobic alkyl group at specific positions can enhance AChE inhibition, likely by promoting favorable interactions within the hydrophobic regions of the enzyme's active site gorge.

Information regarding the specific impact of silyl group variations on the phenyl ring of methylcarbamates as AChE inhibitors is not extensively available in the reviewed literature. However, studies on silicon-based carbamate derivatives have been conducted, suggesting that the introduction of silicon-containing moieties can lead to compounds with significant AChE and BChE inhibitory activities. researchgate.net For example, certain benzyl (B1604629) N-[(1S)-2-[(tert-butyldimethylsilyl)oxy]-1-[(2-hydroxyphenyl)carbamoyl]ethyl]-carbamate derivatives have shown promising and selective inhibitory profiles. researchgate.net This indicates that silicon-based groups can be a valuable component in the design of novel cholinesterase inhibitors, although their direct substitution on the phenyl ring of m-tert-butylphenyl methylcarbamate requires further investigation.

Substitution with Polar Functionalities (e.g., Carboxamido)

The incorporation of polar functional groups, such as carboxamido (-CONH-) and hydroxyl (-OH) groups, onto the phenyl ring of carbamate inhibitors can significantly influence their binding characteristics and inhibitory potency. These groups can form hydrogen bonds with amino acid residues in the AChE active site, thereby enhancing the stability of the enzyme-inhibitor complex.

Studies on salicylanilide (B1680751) N,N-disubstituted (thio)carbamates, which feature a carboxamido linkage, have demonstrated that these compounds can be potent cholinesterase inhibitors. mdpi.com For instance, derivatives of 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)-phenyl]benzamide have been identified as effective inhibitors. mdpi.com The presence of both the hydroxyl and carboxamido groups can contribute to a network of interactions within the enzyme's active site.

Furthermore, research on 2-hydroxy-N-phenylbenzamides and their esters has shown moderate to high inhibitory activity against AChE, with IC50 values in the micromolar range. researchgate.net The inhibitory potency of these compounds is influenced by the substitution pattern on both the salicylic (B10762653) acid and aniline portions of the molecule. The data suggests that the interplay between the polar carboxamido group and other substituents is crucial for achieving high-affinity binding to the enzyme.

Table 2: AChE Inhibitory Activity of Selected Carboxamido-Substituted Phenyl Derivatives

Compound IC50 for AChE (µM)
3,5-dichloro-2-hydroxy-N-(4-(trifluoromethyl)phenyl)benzamide 64.44
5-bromo-N-(2,4-dichlorophenyl)-2-hydroxybenzamide 33.13

IC50 values represent the concentration of the inhibitor required to reduce AChE activity by 50%. Data sourced from a study on halogenated 2-hydroxy-N-phenylbenzamides. researchgate.net

Analysis of the N-Methylcarbamate Moiety Contributions

Research has demonstrated that the size of the alkyl substituents on the carbamoyl (B1232498) nitrogen significantly impacts the decarbamoylation rate. As the size of these N-alkyl groups increases, the rate of decarbamoylation decreases dramatically. For example, compared to an N-monomethylcarbamoyl group, an N,N-dimethylcarbamoyl group leads to a 4-fold decrease in the decarbamoylation rate constant. This effect is even more pronounced with larger substituents, with N-ethyl-N-methyl and N,N-diethyl groups causing 70-fold and 800-fold decreases, respectively.

This slowing of enzyme reactivation is attributed to steric hindrance within the acyl pocket of the AChE active site, which becomes distorted to accommodate the bulkier carbamoyl groups. This relationship underscores the critical role of the N-methylcarbamate moiety's structure in fine-tuning the inhibitory properties of these compounds.

Table 3: Effect of N-Alkyl Substituent Size on AChE Decarbamoylation Rate

Carbamoyl Group Relative Decrease in Decarbamoylation Rate
N-monomethyl 1 (Reference)
N,N-dimethyl 4-fold
N-ethyl-N-methyl 70-fold

Data reflects the decrease in the decarbamoylation rate constant relative to the N-monomethylcarbamoylated enzyme.

Computational Approaches in Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. For carbamate inhibitors of AChE, QSAR studies provide predictive models that can guide the design of new, more potent inhibitors. These models are built by analyzing a series of compounds with known inhibitory activities and identifying the key molecular descriptors that influence their potency.

Several 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to study carbamate inhibitors. CoMFA generates a 3D grid around an aligned set of molecules and calculates the steric and electrostatic fields at each grid point. These fields are then correlated with the biological activity to create a predictive model. CoMSIA, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of the intermolecular interactions.

These models can generate contour maps that visualize the regions where modifications to the chemical structure are likely to increase or decrease inhibitory activity. For example, a CoMFA or CoMSIA map might indicate that a bulky substituent is favored in one region of the molecule, while an electron-withdrawing group is preferred in another. By using these computational insights, medicinal chemists can more rationally design novel carbamate derivatives with enhanced AChE inhibitory properties. researchgate.net

Relationship Between Molecular Descriptors (e.g., Lipophilicity) and Biological Efficacy

The biological efficacy of carbamate inhibitors is not solely dependent on their affinity for the AChE active site but also on their ability to reach the target enzyme within a biological system. Molecular descriptors, such as lipophilicity, play a crucial role in this process. Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), describes a compound's ability to dissolve in fats, oils, and lipids.

For carbamate insecticides, a certain degree of lipophilicity is essential for the molecule to penetrate the waxy cuticle of insects and cross biological membranes to reach the nervous system where AChE is located. However, an optimal balance is necessary, as excessively high lipophilicity can lead to poor solubility in aqueous environments and non-specific binding to other biological macromolecules.

QSAR studies have often incorporated lipophilicity as a key descriptor in models predicting the toxicity and inhibitory activity of pesticides. In the context of drug design, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, which includes the assessment of lipophilicity, is a standard practice. For carbamate derivatives designed as potential therapeutics, maintaining a logP value within an optimal range is critical for ensuring good oral bioavailability and the ability to cross the blood-brain barrier if the target is within the central nervous system. researchgate.net Therefore, lipophilicity is a fundamental molecular descriptor that must be carefully considered and optimized to achieve the desired biological efficacy of carbamate inhibitors.

Insecticide Resistance Mechanisms and Management Research

Target-Site Resistance: Altered Acetylcholinesterase (AChE) Insensitivity

The primary mode of action for carbamate (B1207046) insecticides is the inhibition of the critical nervous system enzyme, acetylcholinesterase (AChE). Target-site resistance occurs when this enzyme is modified, reducing its sensitivity to the insecticide.

A key mechanism of resistance to carbamate insecticides is the development of mutations in the gene encoding AChE (often denoted as Ace-1). One of the most well-documented and significant mutations is the G119S substitution. nih.gov This mutation involves a single amino acid change where glycine (B1666218) (G) at position 119 is replaced by serine (S). nih.gov

The G119S mutation has been identified in numerous insect populations, including major disease vectors like the mosquito Anopheles gambiae, and is strongly associated with resistance to carbamates. nih.govnih.gov The presence of this mutation confers cross-resistance to both carbamates and organophosphates, as both insecticide classes target the same enzyme. nih.gov Studies have shown a significant correlation between the presence of the G119S allele and the survival of mosquitoes exposed to carbamates like bendiocarb (B1667985) and propoxur. nih.gov For instance, in one study, the odds ratio for the association between the resistant allele (Ace-1R) and survival after bendiocarb exposure was 75.9, indicating a very strong link. nih.gov

Interactive Table: G119S Mutation Genotype and Carbamate Resistance in Anopheles gambiae

This table illustrates the strong correlation found between the G119S mutation and survival rates after exposure to carbamate insecticides in Anopheles gambiae.

GenotypeInsecticideOdds Ratio (OR)Significance (p-value)Interpretation
Homozygote Resistant (SS) vs. Homozygote Susceptible (GG)Bendiocarb120.8< 0.0001Extremely high likelihood of survival for resistant homozygotes.
Homozygote Resistant (SS) vs. Homozygote Susceptible (GG)Propoxur3277< 0.0001Overwhelmingly high likelihood of survival for resistant homozygotes.
Allelic (Presence of S vs. G)Bendiocarb75.9< 0.0001The presence of the Serine allele significantly increases survival chances.
Allelic (Presence of S vs. G)Propoxur1514< 0.0001The presence of the Serine allele dramatically increases survival chances.

Data derived from a study on A. gambiae populations in Cameroon. nih.gov

The G119S mutation alters the biochemical properties of the AChE enzyme, reducing its affinity for carbamate inhibitors. Structural studies of the G119S mutant AChE from Anopheles gambiae have provided an atomic-level understanding of this resistance. nih.gov The substitution of the small, flexible glycine residue with the larger, polar serine residue impacts the conformation of the enzyme's active site gorge. nih.gov

This structural change sterically hinders the binding of the carbamate inhibitor to the catalytic triad (B1167595) of the enzyme, thereby reducing the rate of carbamylation. While the enzyme's ability to hydrolyze its natural substrate, acetylcholine (B1216132), may be slightly compromised, this fitness cost is often outweighed by the survival advantage in an insecticide-treated environment. The detailed structural information reveals specific features within the insect AChE active site that differ from the human counterpart, offering a basis for designing more selective insecticides that can overcome this form of resistance. nih.gov

Metabolic Resistance Pathways

Metabolic resistance is another critical defense mechanism, involving the detoxification of the insecticide before it can reach its target site. This is typically achieved through the enhanced activity or increased production of specific detoxifying enzymes.

Cytochrome P450 monooxygenases (P450s) are a major family of enzymes involved in the oxidative metabolism of a wide range of foreign compounds, including insecticides. nih.gov In the case of m-tert-Butylphenyl methylcarbamate, metabolism studies in insects have shown that oxidation is a key detoxification pathway, involving hydroxylation of both the tert-butyl group and the N-methyl group. nih.govcapes.gov.br

Resistance can arise from the overexpression (increased production) or altered substrate specificity of P450 genes. mdpi.com For example, studies on a related carbamate, 2,6-di-tert-butyl-4-methylphenyl N-methylcarbamate (terbutol), demonstrated that its administration in rats led to a significant increase in the total content of P450 enzymes in liver microsomes. nih.gov Specifically, activities of certain P450-dependent monooxygenases were elevated, with a remarkable 100-fold increase in 7-benzyloxyresorufin-O-debenzylase (BROD) activity, which is indicative of CYP2B subfamily induction. nih.gov This demonstrates the potential for carbamates to induce the very enzymes that can detoxify them. The use of P450 inhibitors, such as piperonyl butoxide (PBO), can often reverse this type of resistance, confirming the role of P450s. conicet.gov.arresearchgate.net

Interactive Table: Effect of a Carbamate on Cytochrome P450 Activity

This table shows the fold-increase in the activity of various P450-dependent monooxygenases in rat liver microsomes following treatment with terbutol, a compound structurally related to this compound.

Enzyme ActivityFold IncreaseAssociated P450 Subfamily (example)
7-Benzyloxyresorufin-O-debenzylase (BROD)~100-foldCYP2B
Testosterone 16β-hydroxylase (T16BH)~30-foldCYP2B
Terbutol 4-methylhydroxylase (T4MH)~9-foldCYP2B
7-Ethoxyresorufin-O-deethylase (EROD)~2- to 3-foldCYP1A
Aminopyrine-N-demethylase (APND)~2- to 3-foldCYP2B/3A

Data derived from a study on F344 rats. nih.gov

Esterases, particularly carboxylesterases (CarbE), contribute to metabolic resistance by hydrolyzing the ester bond present in carbamate and organophosphate insecticides, rendering them non-toxic. researchgate.netresearchgate.net A microsomal NADPH-dependent enzyme has been identified that catalyzes the splitting of the ester linkage in this compound. nih.gov

Elevated esterase activity is commonly associated with resistance to all three major classes of insecticides: organophosphates, carbamates, and pyrethroids. researchgate.net In resistant insect strains, this can manifest as a quantitative increase in the amount of one or more esterase enzymes. nih.gov For instance, studies on various pests have shown that populations from insecticide-treated areas exhibit significantly higher carboxylesterase activity compared to populations from untreated areas. nih.gov This enhanced activity directly correlates with higher lethal dose requirements for the insecticide. researchgate.netnih.gov The mechanism can involve gene amplification (more copies of the esterase gene) or changes in gene regulation leading to higher enzyme expression.

Genetic Studies of Carbamate Resistance Inheritance

Understanding how resistance is inherited is crucial for developing effective resistance management strategies. Studies on various insects have shown that resistance traits are heritable. For example, resistance to pyrethroids in the Chagas disease vector Triatoma infestans, which involves multiple mechanisms, has been shown to be controlled by semi-dominant, autosomally inherited factors. conicet.gov.ar

This means that the resistance trait is not linked to sex chromosomes and that heterozygous individuals (carrying one resistant and one susceptible allele) exhibit a resistance level intermediate to that of susceptible and resistant homozygous individuals. While specific inheritance studies for this compound resistance are less common, the principles derived from research on other insecticides and resistance mechanisms, such as target-site mutations (like G119S) and metabolic enhancements, generally point towards autosomal and often semi-dominant or incompletely dominant inheritance patterns. This genetic basis allows resistance to spread rapidly through a population under selection pressure from the insecticide.

Research into Resistance Management Strategies and Novel Compounds

The challenge of insecticide resistance necessitates ongoing research into strategies that can mitigate its development and spread. A key area of this research focuses on the discovery and evaluation of novel insecticidal compounds, including new carbamates and other chemical classes, as well as the strategic use of existing compounds to prolong their efficacy.

One avenue of investigation involves the synthesis and evaluation of new carbamate derivatives. The goal is to identify compounds with improved efficacy against resistant insect populations or with a more favorable selectivity profile, meaning they are more toxic to the target pests than to non-target organisms. Research into novel carbamate heterodimetic derivatives, for instance, has shown that certain structural modifications can significantly increase the inhibitory activity against acetylcholinesterase (AChE), the target enzyme for carbamate insecticides. nih.gov One such compound, 6q, demonstrated a 62-fold greater inhibitory activity against housefly brain AChE compared to the parent phenyl N-methylcarbamate. nih.gov This enhanced activity is attributed to the ability of the molecule to interact with multiple sites on the AChE enzyme simultaneously. nih.gov

Another critical aspect of resistance management is understanding the metabolic pathways that insects use to detoxify insecticides. For this compound, studies have shown that its metabolism varies among different insect species. nih.govnih.gov The primary metabolic routes involve the hydroxylation of both the tert-butyl group and the N-methyl group. nih.govnih.gov The identification of major metabolites, such as m-(beta-hydroxy-tert.-butyl)phenol, provides valuable insights into the detoxification mechanisms that can lead to resistance. nih.govnih.gov The variation in the yields of different oxidation products across species suggests that different enzymes are involved, which has implications for the development of cross-resistance to other insecticides. nih.govnih.gov

The development of novel insecticides is trending away from traditional broad-spectrum chemicals like organophosphates and carbamates towards more targeted and environmentally benign options. researchgate.netscispace.com However, research into new carbamates continues, focusing on creating compounds with novel modes of action or improved characteristics.

A study focused on analogs of this compound (referred to as terbam) investigated how different chemical modifications affected its potency against the acetylcholinesterase of the malaria vector Anopheles gambiae and its toxicity to the mosquito itself. nih.gov The research aimed to improve the compound's selectivity for the insect enzyme over the human enzyme to create safer and more effective insecticides. nih.gov

Detailed Research Findings:

Biochemical analysis of this compound and its analogs revealed significant variations in their ability to inhibit acetylcholinesterase from Anopheles gambiae (AgAChE) versus human acetylcholinesterase (hAChE). nih.gov The parent compound, this compound, showed high potency against AgAChE but had a relatively low selectivity. nih.gov Modifications to the phenyl ring of the molecule led to a range of outcomes. For example, adding a bromine atom at the 4-position resulted in a significant loss of potency against AgAChE, while bromination at the 6-position increased potency against both insect and human AChE. nih.gov The introduction of a larger group, like a hexyl substituent, at the C6 position drastically reduced the inhibition of AgAChE. nih.gov

The following interactive data table summarizes the in vitro enzyme inhibition data for this compound and several of its analogs against Anopheles gambiae and human acetylcholinesterase. nih.gov The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity index is the ratio of the IC50 for hAChE to the IC50 for AgAChE, with a higher value indicating greater selectivity for the insect enzyme.

CompoundModificationAgAChE IC50 (nM)hAChE IC50 (nM)Selectivity (hAChE/AgAChE)
This compoundParent Compound3.33912
4-bromo-3-tert-butylphenyl methylcarbamate4-Bromo531502.8
6-bromo-3-tert-butylphenyl methylcarbamate6-Bromo1.11413
6-hexyl-3-tert-butylphenyl methylcarbamate6-Hexyl320011000.34

These findings contribute to the understanding of structure-activity relationships for carbamate insecticides and can guide the design of new compounds with improved properties for managing insecticide-resistant mosquito populations. nih.gov

Environmental Fate and Degradation Research

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves non-biological processes that transform the chemical structure of m-tert-Butylphenyl methylcarbamate in various environmental settings, such as water and soil. The primary abiotic degradation pathways include photolysis and hydrolysis.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. Carbamate (B1207046) pesticides, in general, are susceptible to photolysis, which can be a significant route of degradation in the environment nih.gov. The process can occur through direct absorption of light by the molecule or indirectly through reactions with photochemically generated reactive species in the environment nih.gov.

While specific studies on the photolytic degradation products of this compound are not extensively detailed in the available research, the general mechanism for carbamates involves the cleavage of the carbamate ester bond. This process would likely lead to the formation of m-tert-butylphenol and derivatives of methylcarbamic acid. Further degradation of these initial products can also occur. The rate and extent of photolytic degradation are influenced by factors such as the intensity and wavelength of light, the presence of photosensitizers in the environment, and the physical state of the compound.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The hydrolytic stability of carbamate pesticides is a key factor in their environmental persistence, particularly in aqueous systems and moist soils nih.gov. The rate of hydrolysis for carbamates is significantly influenced by the pH of the surrounding medium.

Generally, carbamates exhibit greater stability in acidic to neutral conditions and undergo more rapid degradation under alkaline (basic) conditions nih.gov. The hydrolysis of this compound would involve the cleavage of the ester linkage, yielding m-tert-butylphenol and methylcarbamic acid. Methylcarbamic acid is unstable and readily decomposes to methylamine (B109427) and carbon dioxide. While specific kinetic data for this compound is limited, the principles of carbamate hydrolysis suggest its persistence would be lower in alkaline soils and waters.

Table 1: General Factors Influencing Abiotic Degradation of this compound

Degradation PathwayInfluencing FactorsExpected Primary Products
Photolysis Light Intensity, Wavelength, Presence of Photosensitizersm-tert-butylphenol, Methylcarbamic acid derivatives
Hydrolysis pH (rate increases with alkalinity), Temperaturem-tert-butylphenol, Methylamine, Carbon Dioxide

Biotic Degradation by Microorganisms

Biotic degradation, primarily by soil and water microorganisms, is a major pathway for the dissipation of carbamate pesticides from the environment. frontiersin.orgnih.govbohrium.comupm.edu.my Microbes can utilize these compounds as a source of carbon and nitrogen for their growth and metabolism. researchgate.net

The initial and most critical step in the microbial degradation of this compound is the enzymatic hydrolysis of the carbamate ester bond. frontiersin.org This reaction is catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases. nih.govbohrium.com A variety of bacterial and fungal species have been identified that are capable of degrading a wide range of carbamates. frontiersin.orgnih.gov

The enzymatic hydrolysis of this compound results in the formation of m-tert-butylphenol and methylcarbamic acid. As with abiotic hydrolysis, the methylcarbamic acid subsequently decomposes into methylamine and carbon dioxide. The resulting m-tert-butylphenol, an aromatic compound, can be further metabolized by microorganisms through various aromatic degradation pathways. nih.gov These pathways typically involve ring hydroxylation and subsequent cleavage, leading to intermediates that can enter central metabolic cycles.

Research into the metabolism of m-tert-Butylphenyl N-methylcarbamate in biological systems, such as insects and mice, has identified several key metabolites that are likely to be similar to those produced during microbial degradation. The primary metabolic transformations involve hydroxylation of both the tert-butyl group and the N-methyl group. nih.gov

A major phenolic metabolite identified is m-(β-hydroxy-tert.-butyl)phenol. nih.gov This indicates that in addition to the hydrolysis of the carbamate linkage, microbial systems may also possess the enzymatic machinery to oxidize the alkyl side chain of the molecule. Dihydroxy compounds have also been observed as metabolites, suggesting further oxidation of the aromatic ring. nih.gov

Table 2: Identified and Potential Metabolites of this compound

MetaboliteFormation Pathway
m-tert-butylphenolHydrolysis of the carbamate ester linkage
Methylcarbamic acidHydrolysis of the carbamate ester linkage
MethylamineDecomposition of methylcarbamic acid
Carbon DioxideDecomposition of methylcarbamic acid
m-(β-hydroxy-tert.-butyl)phenolOxidation of the tert-butyl group
Dihydroxy compoundsOxidation of the aromatic ring

Bioremediation is a waste management technique that involves the use of organisms to remove or neutralize pollutants from a contaminated site. For soils and water contaminated with pesticides like this compound, bioremediation offers a potentially cost-effective and environmentally friendly solution. taylorfrancis.com

While specific bioremediation studies for this compound are not widely documented, the principles of bioremediation for carbamate pesticides are well-established. The main strategies include:

Natural Attenuation: This involves relying on the indigenous microbial populations in the soil and water to degrade the contaminant over time. The effectiveness of this approach depends on the presence of microorganisms with the appropriate degradative enzymes and favorable environmental conditions.

Biostimulation: This strategy involves the addition of nutrients (such as nitrogen and phosphorus) and electron acceptors (such as oxygen) to the contaminated environment to stimulate the growth and activity of the native microbial populations capable of degrading the pesticide.

Bioaugmentation: This approach involves the introduction of specific microorganisms with known capabilities to degrade the target contaminant into the contaminated site. This is particularly useful in environments where the indigenous microbial population lacks the necessary degradative capacity.

Given that numerous microorganisms are known to degrade carbamates, there is a strong potential for the application of these bioremediation techniques to sites contaminated with this compound.

Environmental Transport and Distribution Dynamics of this compound

The environmental transport and distribution of the chemical compound this compound are governed by a series of complex physical and chemical processes. These dynamics determine the compound's mobility and persistence in various environmental compartments, including soil, water, and air. Key factors influencing its movement include its sorption affinity for soil and sediment particles, its potential for leaching through the soil profile into groundwater, and its tendency to volatilize into the atmosphere.

Sorption and Leaching in Soil Matrices

The mobility of this compound in terrestrial environments is significantly influenced by its sorption to soil particles and its subsequent potential for leaching. Sorption, the process by which a chemical binds to solid-phase particles, is a critical factor in determining its concentration in the soil solution and, consequently, its availability for transport, degradation, and uptake by organisms.

The primary mechanism for the sorption of non-ionic organic compounds like this compound in soil is partitioning into soil organic matter. The extent of this sorption is commonly quantified by the soil organic carbon-water partitioning coefficient (Koc). A higher Koc value indicates a stronger affinity for soil organic carbon, resulting in lower mobility and reduced potential for leaching. Conversely, a lower Koc value suggests weaker sorption and a greater likelihood of the compound remaining in the soil water, making it more susceptible to transport through the soil profile.

The potential for leaching is a significant environmental concern, as it can lead to the contamination of groundwater resources. The movement of this compound through the soil is also influenced by the rate of water infiltration, soil type, and the compound's persistence in the soil environment.

Table 1: Factors Influencing Sorption and Leaching of this compound in Soil

Factor Influence on Sorption Influence on Leaching Potential
Soil Organic Matter Higher organic matter content generally increases sorption. Higher sorption reduces the amount available for leaching.
Clay Content Certain clay minerals can contribute to sorption through surface interactions. Increased sorption to clay can decrease leaching.
Soil pH Can influence the chemical form and stability of the carbamate, potentially affecting sorption. Changes in chemical form can alter mobility and leaching.
Water Solubility Higher water solubility generally leads to weaker sorption. Higher solubility increases the potential for leaching with percolating water.

| Koc Value | A higher Koc indicates stronger sorption. | A higher Koc is associated with lower leaching potential. |

Volatilization and Atmospheric Cycling

Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state, allowing it to enter the atmosphere. The potential for this compound to volatilize from soil and water surfaces is an important aspect of its environmental distribution. Once in the atmosphere, the compound can be transported over long distances and subsequently be redeposited on land or in water bodies.

The tendency of a chemical to volatilize is primarily determined by its vapor pressure and its Henry's Law constant. Vapor pressure is a measure of a substance's propensity to evaporate, while the Henry's Law constant describes the partitioning of a chemical between the aqueous and gaseous phases at equilibrium. A higher vapor pressure and a higher Henry's Law constant indicate a greater tendency for volatilization.

Specific experimental data for the vapor pressure and Henry's Law constant of this compound are not widely documented in publicly accessible scientific databases. For carbamate pesticides in general, volatility can vary significantly based on their molecular structure. Compounds with lower molecular weights and less polar functional groups tend to be more volatile.

The volatilization of this compound from soil surfaces is also influenced by environmental factors such as temperature, soil moisture, and air movement. Higher temperatures increase vapor pressure and thus enhance volatilization. The presence of moisture can also affect the volatilization rate, as water can compete for sorption sites on soil particles, potentially increasing the availability of the compound for volatilization.

Once in the atmosphere, the fate of this compound is governed by atmospheric degradation processes, primarily through reactions with photochemically produced radicals, such as the hydroxyl radical (•OH). The rate of these reactions determines the atmospheric lifetime of the compound. Atmospheric deposition, through wet (rain, snow) and dry (particle settling) processes, is the primary mechanism by which the compound is removed from the atmosphere and returned to the Earth's surface.

Table 2: Physicochemical Properties Influencing Volatilization and Atmospheric Cycling of this compound

Property Description Influence on Environmental Fate
Vapor Pressure The pressure exerted by the vapor of the compound in thermodynamic equilibrium with its condensed phases at a given temperature. A higher vapor pressure leads to a greater rate of volatilization from surfaces.
Henry's Law Constant The ratio of the partial pressure of a compound in the air to its concentration in water at equilibrium. A higher Henry's Law constant indicates a greater tendency to partition from water to air.

| Atmospheric Half-life | The time it takes for the concentration of the compound in the atmosphere to be reduced by half due to degradation reactions. | A shorter half-life indicates faster removal from the atmosphere and less potential for long-range transport. |

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Compound and Metabolite Analysis

Chromatography is a cornerstone for separating m-tert-butylphenyl methylcarbamate and its metabolites from complex biological and environmental matrices. Both high-performance liquid chromatography and gas chromatography offer distinct advantages for its analysis.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of N-methylcarbamate compounds. Method development for this compound typically involves a reversed-phase approach, where a nonpolar stationary phase is paired with a polar mobile phase.

A common setup utilizes a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. epa.gov To ensure sharp peak shapes and consistent retention times, acids such as phosphoric acid or, for mass spectrometry compatibility, formic acid are often added to the mobile phase. sielc.com For enhanced sensitivity and selectivity, especially for trace-level detection in complex matrices, a post-column derivatization technique is employed. This involves hydrolyzing the carbamate (B1207046) to methylamine (B109427), which then reacts with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) to produce a highly fluorescent derivative. epa.gov This derivative is then detected by a fluorescence detector, allowing for quantification at very low concentrations. epa.gov Extraction procedures for isolating the compound from samples like soil or water often involve solid-phase extraction (SPE) with a C18 cartridge, which helps to concentrate the analyte and remove interfering substances. epa.gov

Table 1: Typical HPLC Parameters for N-Methylcarbamate Analysis

ParameterSpecificationPurpose
Column C18 (Reversed-Phase)Separates compounds based on hydrophobicity.
Mobile Phase Acetonitrile / Water GradientElutes the analyte and its metabolites from the column.
Modifier Formic Acid / Phosphoric AcidImproves peak shape and controls ionization. sielc.com
Post-Column Reagents o-Phthalaldehyde (OPA), 2-MercaptoethanolCreates a fluorescent derivative for sensitive detection. epa.gov
Detector Fluorescence Detector (FLD)Provides high sensitivity and selectivity for the derivatized analyte. epa.gov
Cleanup Solid-Phase Extraction (SPE)Removes matrix interferences and concentrates the sample. epa.gov

Gas Chromatography (GC) Applications (e.g., Headspace GC)

Gas Chromatography (GC) is another powerful technique for the analysis of pesticides. However, its application to N-methylcarbamates can be challenging due to their potential for thermal degradation at the high temperatures used in the GC injector and column. While direct analysis is sometimes possible, derivatization may be required to enhance thermal stability.

For volatile organic compounds in complex matrices, headspace GC is a valuable sample introduction technique. researchgate.net This method involves heating the sample in a sealed vial to allow volatile analytes to partition into the gas phase (headspace) above the sample. A portion of this vapor is then injected into the GC system. This technique is particularly useful for analyzing water or soil samples as it minimizes the introduction of non-volatile matrix components that could contaminate the GC system. researchgate.netcapes.gov.br When coupled with a mass spectrometer (GC-MS), the technique provides definitive identification based on the analyte's mass spectrum. researchgate.netnih.gov For instance, in the analysis of related compounds like methyl tert-butyl ether (MTBE), GC-MS identifies characteristic ions that confirm its presence and allow for reliable quantification. nih.gov

Spectroscopic and Mass Spectrometric Approaches

Spectroscopic and mass spectrometric methods provide detailed structural information and are critical for confirming the identity of the parent compound and its various metabolites.

Mass Spectrometry (MS), often coupled with a chromatographic separation technique like GC or HPLC, is the definitive tool for identifying and quantifying metabolites. In studies of this compound metabolism, MS has been essential for elucidating the biotransformation pathways in various organisms. nih.govnih.gov

Research has shown that the metabolism of this compound involves several oxidative reactions. nih.govnih.gov Mass spectroscopy was instrumental in identifying the major phenolic metabolite as m-(beta-hydroxy-tert.-butyl)phenol. nih.govnih.gov This indicates that hydroxylation of the tert-butyl group is a primary metabolic route. Other identified pathways include the hydroxylation of the N-methyl group (N-demethylation) and the formation of dihydroxy compounds. nih.govnih.gov A microsomal NADPH-dependent enzyme system has also been shown to catalyze the cleavage of the carbamate ester linkage. nih.govnih.gov The identification of these metabolites is achieved by analyzing the mass-to-charge ratio (m/z) of the resulting ions, which provides a molecular fingerprint for each compound.

Table 2: Identified Metabolites of this compound via Mass Spectrometry

MetaboliteMetabolic PathwayReference
m-(beta-hydroxy-tert.-butyl)phenolHydroxylation of the tert-butyl group nih.govnih.gov
N-hydroxymethyl derivativeHydroxylation of the N-methyl group nih.govnih.gov
Dihydroxy compoundsFurther oxidation of the molecule nih.govnih.gov
m-tert-butylphenolCleavage of the ester linkage nih.govnih.gov

Nuclear Magnetic Resonance (NMR) for Structural Confirmation of Synthetic Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural confirmation of synthesized chemical compounds. For this compound, ¹H NMR and ¹³C NMR would be used to verify that the correct molecular structure has been produced. The technique relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom in the molecule. nih.gov

In the ¹H NMR spectrum of this compound, several distinct signals would be expected. A particularly prominent feature would be a sharp singlet signal integrating to nine protons, which arises from the three chemically equivalent methyl groups of the tert-butyl moiety. nih.gov This signal is often exceptionally narrow and intense, even in large molecules, due to the rapid internal rotation around the C-C bonds. nih.gov Other expected signals include a signal for the N-methyl group protons and a set of signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the phenyl ring. The integration and splitting patterns of these signals confirm the number and connectivity of protons, thus validating the compound's structure. chegg.com

Bioanalytical Assays for Enzyme Activity and Inhibition Characterization (e.g., Ellman Assay)

The primary mechanism of action for carbamate insecticides is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. youtube.com Bioanalytical assays are therefore critical for characterizing the inhibitory potency of this compound.

The most common method for this purpose is the Ellman assay. researchgate.netnih.gov This spectrophotometric assay measures the activity of AChE by monitoring the production of a colored compound. researchgate.net The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine. scispace.com This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that is quantified by measuring its absorbance at 412 nm. nih.govresearchgate.net

When an inhibitor like this compound is present, the rate of the enzymatic reaction decreases, resulting in a lower rate of color formation. The inhibitory potency of the compound is typically expressed as the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%. Carbamates act as competitive inhibitors, binding to the active site of the enzyme. youtube.com Unlike organophosphates, this binding is reversible, as the carbamate residue is slowly released, allowing the enzyme to regain activity. youtube.com

Table 3: Steps of the Ellman Assay for AChE Inhibition

StepProcedurePurpose
1. Reagent Preparation Prepare buffer solution, DTNB solution, ATCI substrate solution, and AChE enzyme solution.To have all components ready for the reaction.
2. Incubation Add buffer, DTNB, and the inhibitor (this compound) to a microplate well. Then add the AChE enzyme.To allow the inhibitor to bind to the enzyme before the substrate is introduced.
3. Reaction Initiation Add the ATCI substrate to start the reaction.To initiate the enzymatic hydrolysis of the substrate.
4. Detection Measure the change in absorbance at 412 nm over time using a spectrophotometer.To quantify the rate of formation of the yellow TNB²⁻ anion, which is proportional to enzyme activity. researchgate.net
5. Data Analysis Calculate the rate of reaction and determine the percent inhibition relative to a control without the inhibitor. Calculate the IC₅₀ value.To quantify the inhibitory potency of the compound.

Principles of Analytical Method Development and Validation in Chemical Research

The development and validation of analytical methods are fundamental aspects of chemical research, ensuring the reliability, accuracy, and precision of experimental data. For a compound such as this compound, robust analytical methods are imperative for its quantification and characterization in various research applications. The validation process involves a comprehensive evaluation of several key parameters to demonstrate that a method is fit for its intended purpose. nih.goveurl-pesticides.eu These parameters typically include specificity, linearity, accuracy, precision, and robustness. nih.govbohrium.com

Specificity and Selectivity

Specificity refers to the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov In the context of this compound analysis, this is often achieved through chromatographic separation coupled with selective detection. For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly selective technique that utilizes multiple reaction monitoring (MRM) to filter for specific precursor and product ion transitions unique to the analyte, thereby minimizing interference from the sample matrix. actapol.net Similarly, gas chromatography (GC) coupled with a mass spectrometer (MS) or a nitrogen-phosphorus detector (NPD) can provide high selectivity for nitrogen-containing compounds like this compound. jst.go.jpresearchgate.net Spectrophotometric and spectrofluorimetric methods, while potentially less specific than chromatographic techniques, can be optimized by controlling parameters such as pH and wavelength to enhance selectivity for the target analyte. researchgate.net

Linearity and Range

Linearity is the ability of a method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. nih.gov For the quantification of this compound, linearity is typically established by analyzing a series of standard solutions at different concentrations and plotting the instrument response against the concentration. A linear relationship is generally confirmed if the coefficient of determination (R²) is close to 1.0.

For example, a study on the determination of fenobucarb (B33119) (a synonym for this compound) residues in animal and aquatic food products using LC-MS/MS demonstrated good linearity with a coefficient of determination (R²) of ≥0.9865 over a six-point matrix-matched calibration. nih.gov Another method for analyzing fenobucarb in indoor air by GC-MS showed good linearity with an R² value exceeding 0.99 in the calibration range of 4–200 ng/mL. jst.go.jp Spectrophotometric methods have also demonstrated linearity for fenobucarb, with one study reporting a valid Beer's law concentration range of 0.41–8.29 µg/mL. researchgate.net

Accuracy

Accuracy represents the closeness of the test results obtained by the method to the true value. nih.gov It is often determined through recovery studies, where a known amount of the analyte is added to a blank matrix (spiking), and the percentage of the analyte recovered by the analytical method is calculated. bohrium.com

In a study validating a QuEChERS extraction method with LC-MS/MS for fenobucarb in various food matrices, recovery rates ranged from 61.38% to 102.21% at two different spiking levels. nih.gov An inter-laboratory validation of a GC-MS method for fenobucarb in indoor air reported accuracy in the range of 76.7%–112.8%. jst.go.jp Furthermore, a study on the analysis of carbamate pesticides in vegetables using LC-MS/MS showed recoveries for all carbamates, including presumably fenobucarb, to be between 91% and 109%. actapol.net

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

For the LC-MS/MS analysis of fenobucarb in food products, the relative standard deviations were generally less than 13%, indicating good precision. nih.gov The GC-MS method for indoor air analysis demonstrated repeatability (RSDr) and reproducibility (RSDR) that met the target criteria of 30% and 35%, respectively. jst.go.jp Spectrophotometric methods have also shown good precision, with one study reporting a relative standard deviation of 7%. researchgate.net

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.gov For chromatographic methods, these variations can include changes in mobile phase composition, pH, temperature, and flow rate. For spectrophotometric methods, variations in pH and reagent concentration might be evaluated. A robust method will show minimal changes in results when subjected to these minor variations. nih.gov For example, a study on the determination of imidacloprid (B1192907) (a different pesticide, but illustrating the principle) showed good robustness by demonstrating the constancy of the transition time with deliberate small changes in experimental parameters. researchgate.net

The following tables summarize research findings on the validation of analytical methods for this compound (fenobucarb).

ParameterMethodMatrixFindingCitation
Linearity (R²) LC-MS/MSAnimal and Aquatic Food Products≥0.9865 nih.gov
GC-MSIndoor Air>0.99 jst.go.jp
SpectrophotometryWater, Grains, VegetablesValid Beer's Law (0.41–8.29 µg/mL) researchgate.net
LC-MS/MSVegetables>0.996 actapol.net
Accuracy (Recovery %) LC-MS/MSAnimal and Aquatic Food Products61.38% - 102.21% nih.gov
GC-MSIndoor Air76.7% - 112.8% jst.go.jp
LC-MS/MSVegetables91% - 109% actapol.net
Precision (RSD %) LC-MS/MSAnimal and Aquatic Food Products< 13% nih.gov
GC-MSIndoor AirRSDr < 30%, RSDR < 35% jst.go.jp
SpectrophotometryWater7% researchgate.net
LC-MS/MSVegetables< 10% actapol.net
Limit of Quantification (LOQ) LC-MS/MSAnimal and Aquatic Food Products2 µg/kg nih.gov
GC-MSIndoor Air0.024 µg/m³ jst.go.jp
LC-MS/MSVegetables5 µg/kg actapol.net
Limit of Detection (LOD) GC-MSIndoor Air0.0071 µg/m³ jst.go.jp
SpectrophotometryWater2.1 µg/L researchgate.net

Future Research Directions and Emerging Areas

Development of Highly Selective and Environmentally Benign Carbamate (B1207046) Analogs

The primary goal in developing new carbamate analogs is to improve their selectivity towards target pests while minimizing impact on non-target organisms and the environment. Carbamate insecticides, in general, are known for their relatively short environmental persistence compared to some other pesticide classes, which makes them a potentially appealing component of modern agriculture. virtuemarketresearch.com Research efforts are focused on creating new formulations and analogs that enhance this benefit.

Key research strategies include:

Structural Modifications: Scientists are exploring modifications to the core structure of carbamates like m-tert-Butylphenyl methylcarbamate. This includes altering the alkyl and phenyl groups to influence the compound's binding affinity to the target enzyme, acetylcholinesterase (AChE), in different species. researchgate.net The metabolism of m-tert-butylphenyl N-methylcarbamate involves hydroxylation of both the tert-butyl group and the N-methyl group, suggesting that modifications at these sites could alter the compound's metabolic fate and selectivity. nih.gov

Eco-Friendly Formulations: There is a growing trend towards developing eco-friendly formulations. futuremarketinsights.com This includes strategies like microencapsulation and controlled-release formulations, which can reduce environmental dissemination and minimize the amount of active ingredient required for efficacy. futuremarketinsights.com

Biodegradability: Enhancing the biodegradability of carbamate analogs is a critical research avenue. The aim is to design molecules that effectively control the target pest and then rapidly break down into non-toxic substances in the soil and water. numberanalytics.com

The development of these new analogs is crucial for the continued use of carbamates in pest management systems that prioritize environmental health. virtuemarketresearch.com

Application of Systems Biology and Omics Approaches in Carbamate Research

Systems biology and "omics" technologies (genomics, proteomics, metabolomics) offer powerful tools to understand the complex interactions between carbamates and biological systems. These approaches move beyond the traditional focus on a single target site (AChE) to provide a holistic view of a pesticide's effects.

Metabolomics: The metabolism of m-tert-butylphenyl N-methylcarbamate has been studied in various insect species and in mice, revealing that the compound is metabolized through hydroxylation and splitting of the ester link. nih.gov Metabolomic studies can provide a comprehensive profile of the small-molecule metabolites that are altered following carbamate exposure. This can help identify metabolic pathways affected by the compound and reveal mechanisms of resistance or species-specific susceptibility. nih.govacs.org

Genomics and Transcriptomics: These technologies examine an organism's genes and their expression levels. They can be used to identify genes that are switched on or off in response to carbamate exposure. This information is valuable for understanding the molecular basis of toxicity, identifying genetic markers for resistance, and assessing the potential for carbamates to act as endocrine-disrupting chemicals by altering gene expression in hormonal pathways. nih.gov

The integration of these omics datasets provides a comprehensive understanding of how carbamates like this compound function at a molecular level, paving the way for the design of safer and more effective compounds.

Innovative Strategies for Integrated Pest Management Incorporating Carbamate Science

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on the long-term prevention of pests through a combination of techniques. nih.govlongdom.org Carbamates can play a significant role in IPM programs when used judiciously. virtuemarketresearch.comfuturemarketinsights.com The goal is to minimize reliance on chemical pesticides by using them as part of a broader, more sustainable system. youtube.com

Future IPM strategies incorporating carbamate science include:

Combination with Biocontrols: IPM emphasizes the use of biological controls, such as natural predators and parasites. nih.govlongdom.org Research is ongoing to find carbamate formulations and application timings that are compatible with these beneficial organisms. The relatively short persistence of many carbamates can be an advantage in this context. virtuemarketresearch.com

Monitoring and Thresholds: A core principle of IPM is monitoring pest populations and applying interventions only when they reach economically damaging levels. nih.govresearchgate.net Research into more effective monitoring tools, such as pheromone traps and automated sensors, can refine the decision-making process for when to use a carbamate insecticide. youtube.comresearchgate.net

Resistance Management: To combat the development of pesticide resistance, IPM programs rotate different classes of insecticides. numberanalytics.com Carbamates, with their reversible inhibition of AChE, offer a different mode of action compared to irreversible inhibitors like organophosphates, making them a valuable tool in rotation strategies. researchgate.netnumberanalytics.com

The table below outlines how carbamates can be integrated into a modern IPM framework.

IPM TacticIntegration of Carbamate Science
Cultural Control Use of carbamates as a corrective measure when cultural methods (e.g., crop rotation) are insufficient. longdom.org
Biological Control Selection of carbamates with lower toxicity to beneficial insects or timing applications to minimize impact. virtuemarketresearch.comnih.gov
Chemical Control Judicious use based on monitoring and economic thresholds; rotation with other pesticide classes to manage resistance. numberanalytics.comyoutube.com
Monitoring Chemical application is triggered by data from pest monitoring tools, not a predetermined schedule. researchgate.net

By embedding carbamate use within a scientifically grounded IPM program, their benefits in protecting crops can be realized while minimizing potential environmental risks. virtuemarketresearch.comnih.gov

Q & A

Q. What are the optimal synthetic routes and reaction conditions for m-tert-Butylphenyl methylcarbamate?

The synthesis of carbamate derivatives like This compound typically involves multi-step protocols under controlled conditions. Key steps include:

  • Protection/deprotection strategies : Use of tert-butyl groups to stabilize intermediates .
  • Coupling reactions : Amine-carbamate bond formation via reagents like carbonyldiimidazole (CDI) or phosgene derivatives .
  • Solvent and pH optimization : Hydrolysis of carbamates is pH-dependent; acidic or basic conditions may be required for specific steps .
  • Purification : High Performance Liquid Chromatography (HPLC) is recommended for isolating high-purity products .

Q. Example Reaction Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
1tert-Butyl chloroformate, THF, 0°C75>90%
2m-tert-Butylphenyl amine, DCM, RT82>95%

Q. How can researchers ensure stability during storage and handling of this compound?

  • Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis. Avoid exposure to moisture, strong acids/bases, or oxidizing agents .
  • Handling : Use inert atmosphere (e.g., nitrogen) gloveboxes for moisture-sensitive steps .
  • Stability assays : Monitor degradation via periodic NMR or LC-MS analysis under accelerated conditions (e.g., 40°C/75% RH) .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituents) influence the biological activity of this compound?

Studies on analogous carbamates reveal:

  • Alkyl chain effects : Longer chains enhance lipophilicity, improving blood-brain barrier penetration but reducing solubility .
  • Substituent positioning : meta-substituted tert-butyl groups (vs. para) increase steric hindrance, altering enzyme-binding kinetics .
  • Functional groups : Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilic reactivity, impacting target engagement .

Data Contradiction Analysis :
Conflicting reports on hydrolysis rates may arise from:

  • pH variability : Acidic conditions favor carbamate cleavage, while neutral/basic conditions stabilize it .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) slow hydrolysis compared to protic solvents (e.g., MeOH) .

Q. What advanced techniques are used to study this compound's interaction with biological targets?

  • Binding assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify affinity for receptors/enzymes .
  • Molecular docking : Computational models predict binding poses with targets like acetylcholinesterase or bacterial enzymes .
  • Metabolic profiling : LC-MS/MS identifies metabolites in hepatocyte assays, assessing pharmacokinetic stability .

Q. Example Neuroprotection Assay Protocol :

Neuronal culture : Primary cortical neurons exposed to oxidative stress (H₂O₂).

Compound treatment : This compound at 1–100 µM.

Viability measurement : MTT assay or lactate dehydrogenase (LDH) release .

Q. How can researchers resolve discrepancies in reported toxicity profiles of carbamate derivatives?

  • Species-specific differences : Rodent vs. human hepatocyte models may show divergent metabolic pathways .
  • Dose-response curves : Use Hill slope analysis to clarify threshold effects .
  • Impurity analysis : Trace contaminants (e.g., unreacted amines) in synthetic batches may skew toxicity data .

Methodological Guidelines

Q. What analytical methods are recommended for characterizing this compound?

  • Structural elucidation : ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .
  • Purity assessment : HPLC with UV/ELSD detection (≥98% purity for biological assays) .
  • Thermal stability : Differential Scanning Calorimetry (DSC) to determine melting points and decomposition thresholds .

Q. How should researchers design experiments to evaluate enzyme inhibition mechanisms?

  • Kinetic studies : Measure Kₘ and Vₘₐₓ shifts in the presence of the compound.
  • Reversibility testing : Dialysis assays to distinguish competitive vs. non-competitive inhibition .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) for structural insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.